5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone
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Overview
Description
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and hydroxylation, to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, ketones, and carboxylic acids. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone include:
- 5-(4-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone
- 5-(3-Chlorophenyl)-5-hydroxy-1-ethyl-2-pyrrolidinone
- 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-piperidinone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl group in the pyrrolidinone ring enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
CAS No. |
93040-74-5 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-5-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-10(14)5-6-11(13,15)8-3-2-4-9(12)7-8/h2-4,7,15H,5-6H2,1H3 |
InChI Key |
DSWHUSOOSLOXMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC1(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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